molecular formula C17H10N2O2 B15011215 2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione

2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B15011215
M. Wt: 274.27 g/mol
InChI Key: RPXAHSBAMDTATP-UHFFFAOYSA-N
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Description

2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the use of aryne intermediates. One common method is the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates act as dienophiles. This reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . The aryne intermediates are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .

Industrial Production Methods

While specific industrial production methods for 2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline and pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential biological activities make it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H10N2O2/c20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(21)19(16)14-9-1-2-10-18-14/h1-10H

InChI Key

RPXAHSBAMDTATP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O

solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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